

# A Comparative Guide to Validating ADC Purity with HPLC and Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on their precise molecular composition. The drug-to-antibody ratio (DAR), in particular, is a critical quality attribute that influences both the efficacy and toxicity of these complex biotherapeutics. [1][2] Consequently, robust analytical methods are required to accurately characterize the purity and heterogeneity of ADCs. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) based methods for validating ADC purity, supported by experimental data and detailed protocols.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile tool for the comprehensive analysis of ADCs.[3][4] It offers the unique ability to analyze a wide range of molecules, from small molecule payloads to intact proteins, with high molecular resolution.[3][4] This makes LC-MS indispensable for both qualitative and quantitative characterization of ADCs.[3]

### **Comparison of Key Analytical Techniques**

The selection of an appropriate analytical technique for ADC purity assessment depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine linkage) and the properties of the linker and payload.[5] While several methods exist, this guide focuses on the most prevalent and powerful techniques involving HPLC and MS.



Analytical Method	Principle	Advantages for ADC Purity Validation	Disadvantages for ADC Purity Validation
Reversed-Phase HPLC (RP-HPLC)-MS	Separation based on hydrophobicity.	Excellent for quantifying the purity of the main ADC peak and detecting impurities.[6] Can be directly coupled with MS for mass identification of different species.[7]	The use of organic solvents and acidic mobile phases can lead to the dissociation of some ADCs, particularly those with noncovalent linkages between light and heavy chains.[3][8]
Size-Exclusion Chromatography (SEC)-MS	Separation based on molecular size.	A non-denaturing technique suitable for analyzing intact ADCs, including cysteine-conjugated ADCs that may dissociate under RP-HPLC conditions.  [3][8][9] Useful for detecting aggregates and high molecular weight impurities.[6]	Not suitable for separating ADC species with the same size but different drug loads.[6]
Hydrophobic Interaction Chromatography (HIC)-UV/MS	Separation based on hydrophobicity under non-denaturing conditions.	Can resolve ADC species with different DARs, providing a distribution profile.[10] [11] Generally applicable to cysteine-linked ADCs.[11]	May not be suitable for highly heterogeneous lysine-linked ADCs where the large number of species cannot be fully resolved.[11] High salt concentrations used can interfere with direct MS coupling.[7]



Intact/Subunit Mass Analysis by LC-MS	Direct mass measurement of the intact ADC or its subunits (light and heavy chains) after reduction.	Provides a direct measurement of the DAR and the distribution of drugloaded species.[3][12] Can identify different glycoforms and other post-translational modifications.	Intact mass analysis of heterogeneous ADCs can result in complex spectra that are challenging to interpret.[9] Deglycosylation is often required to reduce complexity.[3]
Peptide Mapping by LC-MS/MS	Analysis of peptides generated by enzymatic digestion of the ADC.	Provides detailed information on conjugation sites and can confirm the structural integrity of the antibody.[3][12]	The hydrophobicity of drug-loaded peptides can make them difficult to analyze.[12]

### **Experimental Protocols**

Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are representative protocols for common ADC purity validation experiments.

## Protocol 1: DAR Determination of a Cysteine-Linked ADC by RP-HPLC-MS

This method is suitable for the quantitative determination of the DAR of a reduced cysteinelinked ADC.

- 1. Sample Preparation (Reduction):
- Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline).
- Add a freshly prepared dithiothreitol (DTT) stock solution to a final concentration of 50 mmol/L.[7]



 Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the light and heavy chains.[7]

#### 2. HPLC Conditions:

- Column: A reversed-phase column suitable for protein separations (e.g., Agilent PLRP-S).[7]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 80°C.[9]
- Detection: UV at 280 nm and in-line MS detection.
- 3. Mass Spectrometry Conditions:
- Ion Source: Electrospray Ionization (ESI).
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
- Scan Range: 500-4000 m/z.
- Data Analysis: Deconvolute the mass spectra to obtain the masses of the light and heavy chains with different drug loads. Calculate the weighted average DAR based on the relative abundance of each species.[7]

## Protocol 2: Intact Mass Analysis of a Lysine-Linked ADC by SEC-MS

This protocol is designed for the analysis of intact lysine-linked ADCs under non-denaturing conditions.

1. Sample Preparation (Deglycosylation - Optional):

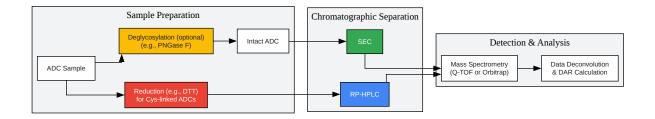


- To reduce spectral complexity, the ADC can be deglycosylated using an enzyme such as PNGase F.[3][9] Follow the enzyme manufacturer's protocol.
- After deglycosylation, buffer exchange the sample into an MS-compatible mobile phase (e.g., 100 mM ammonium acetate).
- 2. SEC Conditions:
- Column: A size-exclusion column appropriate for monoclonal antibodies.
- Mobile Phase: An MS-compatible, non-denaturing buffer such as 100 mM ammonium acetate, pH 7.0.
- Flow Rate: 0.2 mL/min.
- Detection: In-line MS detection.
- 3. Mass Spectrometry Conditions:
- Ion Source: ESI.
- Mass Analyzer: Q-TOF or Orbitrap.
- Scan Range: 1000-5000 m/z.
- Data Analysis: Deconvolute the mass spectrum of the intact ADC to determine the masses of the different drug-loaded species. The distribution of these species can be used to calculate the average DAR.

#### **Workflow and Data Analysis Visualizations**

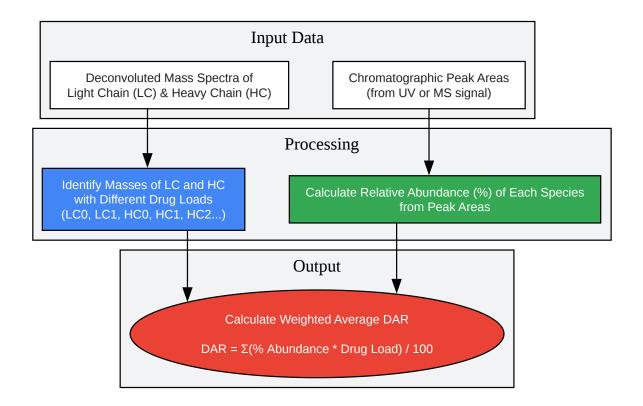
Diagrams illustrating the experimental workflows provide a clear understanding of the analytical process.





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Caption: General workflow for ADC purity analysis using HPLC-MS.



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Caption: Logical flow for calculating the average DAR from LC-MS data.



In conclusion, the combination of HPLC and mass spectrometry provides a powerful platform for the detailed characterization and purity validation of ADCs. By selecting the appropriate chromatographic separation technique and MS analysis level (intact, subunit, or peptide), researchers can obtain critical information on DAR, drug distribution, and other quality attributes essential for the development of safe and effective ADC therapeutics. The use of orthogonal methods is often recommended to ensure the comprehensive and accurate characterization of these complex molecules.[3]

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